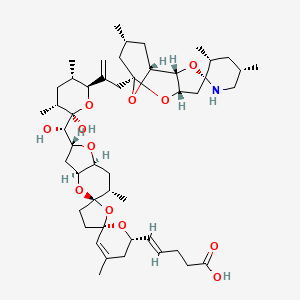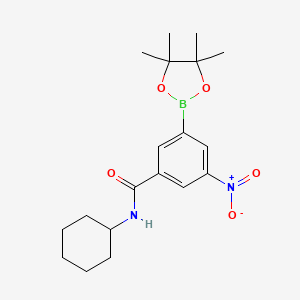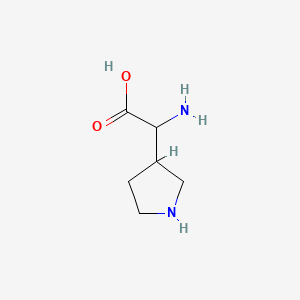
Des-(2-hydroxyethyl)opipramol Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CAS Number: 4346-38-7
Applications De Recherche Scientifique
Analytical Techniques and Metabolite Analysis
- Des-(2-hydroxyethyl)opipramol dihydrochloride, a metabolite of opipramol, can be quantitatively determined in biological samples. A dual radio-isotope derivative technique has been developed for simultaneous assessment of opipramol and its deshydroxyethyl metabolite in biological material, demonstrating a significant advancement in drug metabolite analysis (Riess, 1977).
- Another research study focused on postmortem quantitation of opipramol and its deshydroxyethyl metabolite. This work highlights its application in forensic science, particularly in cases of fatal poisoning, indicating the importance of these metabolites in forensic toxicology (Skopp et al., 1996).
Pharmacokinetics and Bioavailability
- A study on the bioavailability of opipramol from different formulations (such as film-coated and sugar-coated tablets) also included analysis of the deshydroxyethyl opipramol metabolite. This research is crucial for understanding the pharmacokinetics and relative bioavailability of opipramol and its metabolites, providing insights into the drug's effectiveness and safety profile (Kees et al., 2003).
Spectrophotometric Analysis
- Des-(2-hydroxyethyl)opipramol dihydrochloride has been involved in the development of sensitive spectrophotometric methods for the determination of tricyclic antidepressants. These methods are vital for the quality control and analysis of pharmaceuticals containing opipramol and its metabolites (Syeda et al., 2005).
Solubility and Drug Formulation
- Research into the improvement of opipramol base solubility by complexation with β-cyclodextrin also discusses the role of des-(2-hydroxyethyl)opipramol dihydrochloride. This study is significant in the field of drug formulation and delivery, as it explores methods to enhance the solubility and thus the bioavailability of opipramol (Majewska et al., 2018).
Propriétés
Numéro CAS |
4346-38-7 |
|---|---|
Nom du produit |
Des-(2-hydroxyethyl)opipramol Dihydrochloride |
Formule moléculaire |
C21H25N3 |
Poids moléculaire |
319.452 |
Nom IUPAC |
11-(3-piperazin-1-ylpropyl)benzo[b][1]benzazepine |
InChI |
InChI=1S/C21H25N3/c1-3-8-20-18(6-1)10-11-19-7-2-4-9-21(19)24(20)15-5-14-23-16-12-22-13-17-23/h1-4,6-11,22H,5,12-17H2 |
Clé InChI |
KDUIIIUHZIHOHE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



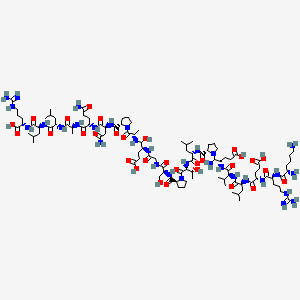

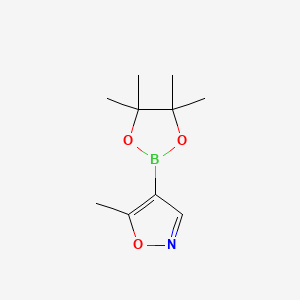

![2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid](/img/structure/B594262.png)
